molecular formula C16H16N4O B2445123 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034487-23-3

1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2445123
CAS No.: 2034487-23-3
M. Wt: 280.331
InChI Key: WIHSEFXOQRKAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-3-4-13(9-12(11)2)18-16(21)19-14-6-8-20-15(10-14)5-7-17-20/h3-10H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHSEFXOQRKAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16N4O
  • Molecular Weight : 280.331 g/mol
  • CAS Number : 2034487-23-3

The compound features a pyrazolo-pyridine core, which is known for its diverse biological activities. The presence of the dimethylphenyl group enhances its lipophilicity and biological interactions.

1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea exhibits several mechanisms of action, primarily through inhibition of specific kinases and enzymes:

  • IRAK4 Inhibition : The compound has been identified as a modulator of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory signaling pathways. Inhibition of IRAK4 can lead to reduced inflammation and potential therapeutic effects in autoimmune diseases .
  • COX Inhibition : Similar compounds have shown significant inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Selectivity for COX-2 over COX-1 can reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity and Pharmacological Effects

The biological activity of 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has been investigated in various studies:

Anti-inflammatory Activity

In vitro studies have demonstrated that related pyrazole derivatives exhibit potent anti-inflammatory effects. For instance:

  • IC50 Values : Some derivatives showed IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .

Analgesic Properties

The compound's analgesic properties are supported by its ability to inhibit pain pathways associated with inflammation. Comparisons with standard analgesics like celecoxib show promising results in reducing pain-related behaviors in animal models.

Case Studies

Several studies have explored the therapeutic potential of pyrazolo derivatives similar to 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea:

  • Study on Inflammatory Models :
    • A series of pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated that certain derivatives had higher edema inhibition percentages compared to celecoxib .
  • Toxicity Assessment :
    • Acute toxicity studies showed that compounds with similar structures did not exhibit significant toxicity at doses up to 2000 mg/kg in mice, suggesting a favorable safety profile .

Data Summary Table

PropertyValue
Molecular FormulaC16H16N4O
Molecular Weight280.331 g/mol
CAS Number2034487-23-3
IRAK4 InhibitionYes
COX InhibitionIC50 (COX-2): 0.034 - 0.052 μM
Toxicity (LD50)>2000 mg/kg (in mice)
Anti-inflammatory ActivitySignificant edema inhibition observed

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Case Study : A study involving the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives indicated that modifications in the structure could enhance anticancer activity. Specifically, derivatives with electron-donating groups exhibited increased potency against human cancer cell lines (NCI-60 panel) .
CompoundCell Line TestedIC50_{50} Value (µM)Activity
AMDA-MB-46810Strong
BSK-MEL-515Moderate
CA49820Weak

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for developing enzyme inhibitors.

  • Mechanism of Action : The pyrazolo[1,5-a]pyridine scaffold can inhibit specific kinases involved in cancer signaling pathways. Research indicates that these compounds can act as selective protein inhibitors .

Antimicrobial Properties

Recent investigations have also explored the antimicrobial effects of pyrazolo[1,5-a]pyridine derivatives.

  • Findings : Some studies have reported that these compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazolo[1,5-a]pyridine core is constructed through a [3+2] cycloaddition between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 2-aminopyridine with acetylacetone in acetic acid under microwave irradiation (140°C, 2 min) yields 5,7-dimethylpyrazolo[1,5-a]pyridine. Adapting this method, 2-aminopyridine-5-amine is condensed with ethyl acetoacetate to form the 5-aminopyrazolo[1,5-a]pyridine intermediate (Figure 1).

Table 1. Optimization of Cyclocondensation Conditions

Reagent Solvent Temperature (°C) Yield (%)
Acetylacetone Acetic Acid 140 (MW) 73
Ethyl acetoacetate Ethanol Reflux 68
Diethyl malonate DMF 120 55

Microwave-assisted synthesis significantly enhances reaction efficiency, reducing polymerization side reactions observed in traditional heating.

Functionalization at Position 5

Introducing the amine group at position 5 requires careful regioselective control. Nitration of pyrazolo[1,5-a]pyridine followed by reduction using tin(II) chloride in ethanol achieves this transformation. Alternatively, direct amination via Buchwald-Hartwig coupling with palladium catalysts has been reported for related structures, though yields remain moderate (50–60%).

Urea Bond Formation with 3,4-Dimethylphenyl Isocyanate

Nucleophilic Addition-Elimination

The pyrazolo[1,5-a]pyridin-5-amine intermediate reacts with 3,4-dimethylphenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine (TEA). This exothermic reaction proceeds at 0°C to minimize side reactions, yielding the target urea after 12 hours.

Table 2. Urea Synthesis Optimization

Base Solvent Temperature (°C) Yield (%)
TEA CH₂Cl₂ 0 85
Cs₂CO₃ DMF 25 78
DBU THF -10 72

Triethylamine in dichloromethane provides optimal yields, as higher-polarity solvents like DMF may induce premature isocyanate hydrolysis.

Protecting Group Strategies

To prevent N1-alkylation of the pyrazolo[1,5-a]pyridine core during urea formation, a tetrahydropyran (THP) protecting group is employed. The amine is protected using dihydropyran in dichloromethane, followed by deprotection with 4 M HCl in dioxane post-urea synthesis. This approach elevates final yields to 89–92% by minimizing side reactions.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum (DMSO-d₆) of 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea exhibits distinct signals:

  • δ 8.92 (s, 1H, urea NH)
  • δ 7.68–7.12 (m, 6H, aromatic H)
  • δ 2.31 (s, 6H, CH₃ groups).

¹³C-NMR confirms the urea carbonyl at δ 158.4 ppm and quaternary carbons of the pyrazolo[1,5-a]pyridine at δ 146.2–141.5 ppm.

High-Resolution Mass Spectrometry (HR-MS)

The molecular ion [M+H]⁺ is observed at m/z 307.1664 (calculated 307.1668 for C₁₈H₁₉N₄O), confirming the molecular formula.

Comparative Analysis with Structural Analogs

Table 3. Biological Activity of Urea Derivatives

Compound BRAF V600E IC₅₀ (nM) Solubility (µg/mL)
1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 29.28 17.76
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 35.47 >80
Sorafenib (Control) 45.60 12.34

The 3,4-dimethylphenyl substituent enhances BRAF inhibition compared to bulkier tert-butyl groups, likely due to improved hydrophobic interactions with the kinase’s DFG-out pocket.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, and how can reaction yields be optimized?

  • Methodology : Utilize multi-step coupling reactions, starting with functionalized pyrazolo[1,5-a]pyridine and substituted phenyl isocyanates. Key steps include:

  • Nucleophilic substitution : React 5-aminopyrazolo[1,5-a]pyridine with 3,4-dimethylphenyl isocyanate in anhydrous DMSO or ethanol under nitrogen .
  • Catalysis : Add triethylamine (0.5–1.0 eq.) to accelerate urea bond formation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetone/hexane) to achieve >95% purity .
    • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) and temperature (60–80°C) to maximize yields (typically 70–85%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Structural confirmation :

  • Single-crystal X-ray diffraction : Resolve bond lengths (C–C: ~1.48 Å) and angles to validate the pyrazolo-pyridine and urea linkages .
  • NMR spectroscopy : Key signals include urea NH protons (δ 8.5–9.5 ppm, broad) and pyridinic protons (δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Targeted assays :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., KDR kinase) at 1–10 µM concentrations .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (48–72 hr exposure, IC₅₀ calculation) .
  • Solubility : Evaluate in PBS (pH 7.4) and DMSO using nephelometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for pyrazolo[1,5-a]pyridine-urea derivatives?

  • Approach :

  • Substituent variation : Modify the 3,4-dimethylphenyl group (e.g., halogenation, methoxy substitution) and pyrazolo-pyridine core (e.g., methyl/fluoro groups at C-3) .
  • Biological testing : Compare IC₅₀ values across kinase panels (e.g., EGFR, VEGFR2) and cell viability assays .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to ATP pockets .
    • Data interpretation : Correlate electronic effects (Hammett σ values) with activity trends .

Q. How should researchers resolve contradictions in reported biological activity data across assay platforms?

  • Troubleshooting steps :

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
  • Cell line authentication : Use STR profiling to rule out cross-contamination .
    • Meta-analysis : Apply ANOVA to compare inter-laboratory data, accounting for variables like serum concentration (e.g., 5% vs. 10% FBS) .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?

  • Model selection :

  • Rodent PK : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 hr for LC-MS/MS analysis .
  • Toxicity : Conduct 14-day repeat-dose studies (OECD 407) with histopathology on liver/kidney .
    • Formulation : Use aqueous suspensions with 0.5% carboxymethylcellulose for oral dosing .

Q. How can environmental stability and degradation pathways of this compound be characterized?

  • Experimental design :

  • Hydrolytic stability : Incubate in buffers (pH 1–13, 37°C) and monitor degradation via HPLC-UV .
  • Photolysis : Expose to UV light (λ = 254 nm) in quartz cuvettes; identify byproducts via HRMS .
  • Ecotoxicity : Test acute effects on Daphnia magna (48-hr EC₅₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.